

"Methyl Piperazine-2-carboxylate" CAS number and chemical identifiers

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Compound of Interest

Compound Name: Methyl Piperazine-2-carboxylate

Cat. No.: B1585715

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An In-depth Technical Guide to Methyl Piperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl Piperazine-2-carboxylate**, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and its role as a potent activator of the METTL3/METTL14/WTAP RNA methyltransferase complex.

Chemical Identifiers and Physicochemical Properties

Methyl Piperazine-2-carboxylate is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The compound exists as a racemic mixture and as individual enantiomers, each with distinct identifiers. It is also commonly available as hydrochloride salts to improve solubility and stability.

Chemical Identifiers

A summary of the key chemical identifiers for **Methyl Piperazine-2-carboxylate** and its common derivatives is presented in Table 1. This includes the Chemical Abstracts Service

(CAS) number, which is a unique identifier for chemical substances.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	IUPAC Name	InChIKey
Methyl Piperazine-2-carboxylate (Racemic)	2758-98-7	C ₆ H ₁₂ N ₂ O ₂	144.17	methyl piperazine-2-carboxylate	ODQZNBWV RPKMKN- UHFFFAOYS A-N
(R)-Methyl piperazine-2-carboxylate dihydrochloride	637027-25-9	C ₆ H ₁₄ Cl ₂ N ₂ O ₂	217.09	(2R)-piperazine-2-carboxylic acid methyl ester dihydrochloride	LCWOYKOP CRBHPQ- NUBCRITNS A-N
(S)-Methyl piperazine-2-carboxylate dihydrochloride	1334173-77-1	C ₆ H ₁₂ N ₂ O ₂ ·2 HCl	217.09	methyl (2S)-piperazine-2-carboxylate dihydrochloride	N/A
(R)-Methyl 1-Boc-piperazine-2-carboxylate	252990-05-9	C ₁₁ H ₂₀ N ₂ O ₄	244.29	1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate	BRXKHIPPS TYCKO- MRVPVSSYS A-N

Physicochemical Properties

The physicochemical properties of **Methyl Piperazine-2-carboxylate** are crucial for its handling, formulation, and application in various experimental settings. Table 2 summarizes the available data for the racemic form and a protected enantiomer.

Property	Value (CAS: 2758-98-7)	Value ((R)-Methyl 1-Boc-piperazine-2-carboxylate, CAS: 252990-05-9)
Appearance	N/A	White to off-white crystalline powder
Melting Point	N/A	62-65 °C
Boiling Point	223.6 °C at 760 mmHg[1]	321.3 °C at 760 mmHg
Density	1.059 g/cm ³ [1]	1.119 g/cm ³
Flash Point	89 °C[1]	148.1 °C
Solubility	N/A	N/A
pKa	8.05 ± 0.40 (Predicted)[1]	N/A

Synthesis and Experimental Protocols

The synthesis of **Methyl Piperazine-2-carboxylate** and its derivatives is of significant interest for its use as a building block in the creation of more complex molecules. Below are detailed experimental protocols for the synthesis of a protected enantiomer and a dihydrochloride salt.

Synthesis of (R)-Methyl 1-Boc-piperazine-2-carboxylate

This protocol outlines the synthesis of the N-Boc protected (R)-enantiomer of **Methyl Piperazine-2-carboxylate**.

Materials:

- (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Methanol
- Dichloromethane
- Trimethylsilyldiazomethane (2M solution in hexane)
- Silica gel for column chromatography

- Ethyl acetate
- Methanol with 7N ammonia

Procedure:

- In a 250 mL three-neck flask, add 5 g of (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, 100 mL of methanol, and 115 mL of dichloromethane.
- Stir the mixture at room temperature for 10 minutes.
- Slowly add 14 mL of a 2M solution of trimethylsilyldiazomethane in hexane dropwise to the mixture.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 16 hours.
- Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product as an oily substance.
- Purify the crude product by silica gel column chromatography. Elute with a suitable solvent system to remove impurities, followed by elution with a 5% methanol/7N ammonia in ethyl acetate solution to obtain the pure (R)-Methyl 1-Boc-piperazine-2-carboxylate.

Synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride

This protocol describes the preparation of the (S)-enantiomer as a dihydrochloride salt, starting from the free piperazine-2-carboxylic acid.

Materials:

- Piperazine-2-carboxylic acid hydrochloride
- Potassium hydroxide
- Methanol

- 1,4-Dioxane
- Di-tert-butyl dicarbonate
- Cesium carbonate
- N,N-Dimethylformamide (DMF)
- Methyl iodide
- Ethyl acetate
- 4N Hydrochloric acid (HCl)

Procedure:

- Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid:
 - To a suspension of 11.6 g of piperazine-2-carboxylic acid hydrochloride in 140 mL of methanol, add a solution of 6.4 g of potassium hydroxide in 20 mL of methanol.
 - Stir the mixture at room temperature for 1 hour.
 - Remove the methanol by evaporation. Dissolve the residue in a mixture of 20 mL of water and 60 mL of 1,4-dioxane.
 - Add a solution of 12.6 g of di-tert-butyl dicarbonate in 20 mL of 1,4-dioxane. Stir the reaction mixture.
- Esterification:
 - The resulting carboxylic acid is converted to its cesium salt by reacting with cesium carbonate.
 - Suspend 3.7 g of the cesium salt in 40 mL of DMF and heat to 60°C for 1 hour.
 - Add 16 g of methyl iodide and maintain the temperature at 60°C overnight.
 - Evaporate the DMF and extract the residue with hot ethyl acetate.

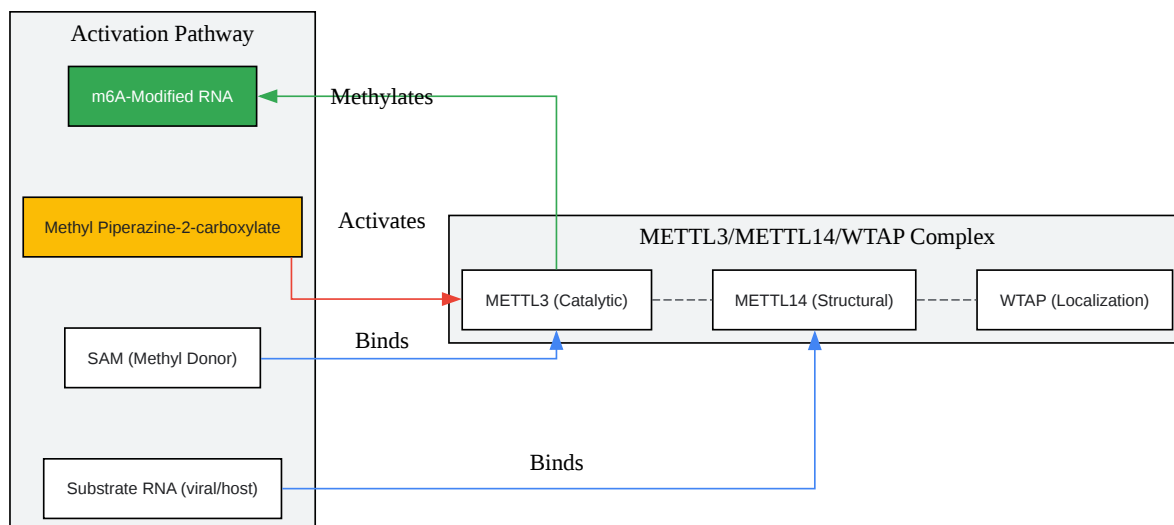
- Deprotection and Salt Formation:
 - Dissolve the purified methyl ester in 30 mL of 4N HCl and stir overnight to remove the Boc protecting group.
 - Bubble hydrogen chloride gas into the solution to precipitate the (S)-piperazine-2-carboxylic acid dihydrochloride.
 - Filter the solid, wash, and dry to obtain the pure product.

Biological Activity and Signaling Pathways

Methyl Piperazine-2-carboxylate has been identified as a potent activator of the METTL3/METTL14/WTAP complex, which is the primary enzyme responsible for the N6-methyladenosine (m6A) modification of RNA. This activity has significant implications for various biological processes, including viral replication.

Activation of the METTL3/METTL14/WTAP Complex

The METTL3/METTL14/WTAP complex is a key player in the epitranscriptomic regulation of gene expression. METTL3 serves as the catalytic subunit, while METTL14 provides a platform for RNA substrate recognition. WTAP is an accessory protein that facilitates the localization of the complex to nuclear speckles. **Methyl Piperazine-2-carboxylate** enhances the binding of the S-adenosylmethionine (SAM), the methyl donor, to the complex, thereby increasing its methyltransferase activity.



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Activation of the METTL3/METTL14/WTAP complex by **Methyl Piperazine-2-carboxylate**.

Role in HIV-1 Replication

Research has shown that the activation of the METTL3/METTL14/WTAP complex by **Methyl Piperazine-2-carboxylate** leads to an increase in m6A methylation of the HIV-1 RNA genome. This modification enhances the production and release of HIV-1 virions from infected cells.

Experimental Workflow: HIV-1 p24 Virion Production Assay

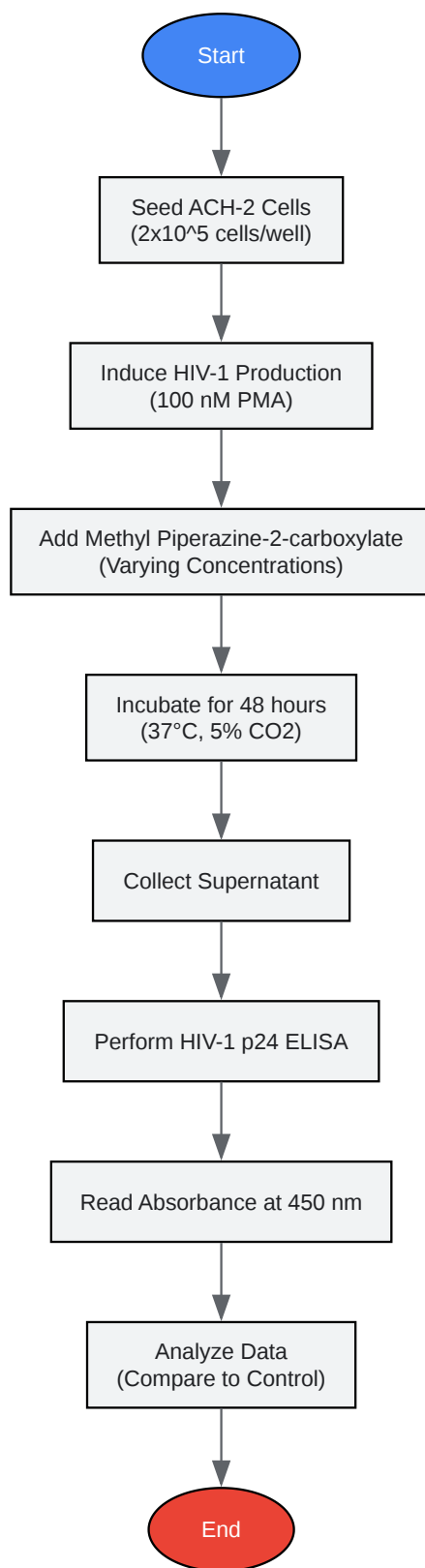
The following section details the experimental protocol to assess the effect of **Methyl Piperazine-2-carboxylate** on HIV-1 virion production.

Cell Culture and Treatment

- Cell Line: ACH-2 cells, which are a human T-cell line latently infected with HIV-1, are used.
- Seeding: Seed ACH-2 cells at a concentration of 2×10^5 cells per well in a 96-well plate in 200 μ L of RPMI 1640 medium.
- Induction: Induce HIV-1 production by adding 100 nM of phorbol 12-myristate 13-acetate (PMA).
- Treatment: Treat the cells with varying concentrations of **Methyl Piperazine-2-carboxylate** (referred to as compound 4 in some studies). A vehicle control (e.g., Milli-Q water) should be run in parallel.
- Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

p24 Antigen Quantification

- Sample Collection: After incubation, collect the cell culture supernatant which contains the released HIV-1 virions.
- ELISA: Measure the amount of HIV-1 p24 protein in the supernatant using a commercially available HIV-1 p24 ELISA kit (e.g., Abcam ab218268).
- Data Analysis: The optical density at 450 nm is proportional to the concentration of HIV-1 p24 antigen. Compare the results from the treated samples to the vehicle control to determine the effect of **Methyl Piperazine-2-carboxylate** on virion production.



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Experimental workflow for the HIV-1 p24 virion production assay.

This technical guide provides a foundational understanding of **Methyl Piperazine-2-carboxylate** for researchers and professionals in the field of drug development. The provided data and protocols can serve as a valuable resource for further investigation and application of this compound.

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References

- 1. capotchem.com [capotchem.com]
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